molecular formula C7H8N2O3 B1585972 3-Methoxy-5-nitroaniline CAS No. 586-10-7

3-Methoxy-5-nitroaniline

Cat. No.: B1585972
CAS No.: 586-10-7
M. Wt: 168.15 g/mol
InChI Key: BGWUXZLHDLNYHW-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitroaniline is an organic compound with the molecular formula C7H8N2O3 It is a derivative of aniline, where the amino group is substituted with a methoxy group at the third position and a nitro group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-nitroaniline typically involves the nitration of 3-methoxyaniline. One common method includes the following steps:

    Nitration: 3-Methoxyaniline is treated with a nitrating mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the fifth position.

    Isolation: The product is then isolated by neutralizing the reaction mixture and extracting the compound using an organic solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed:

    Reduction: 3-Methoxy-5-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-5-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 3-Methoxyaniline
  • 5-Nitroaniline
  • 3-Nitroaniline

Comparison:

    3-Methoxyaniline: Lacks the nitro group, making it less reactive in reduction reactions.

    5-Nitroaniline: Lacks the methoxy group, affecting its solubility and reactivity in substitution reactions.

    3-Nitroaniline: Similar in structure but lacks the methoxy group, influencing its chemical properties and applications.

Biological Activity

3-Methoxy-5-nitroaniline is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and toxicology. This compound, a derivative of aniline, features both methoxy and nitro functional groups that influence its chemical reactivity and biological effects. This article explores its biological activity, highlighting research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H8_8N2_2O3_3
  • CAS Number : 586-10-7

The presence of the methoxy group at the para position and the nitro group at the ortho position contributes to its unique reactivity profile compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to undergo metabolic activation. The nitro group can be reduced to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may lead to various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, possibly through mechanisms involving DNA damage or interference with cellular processes.
  • Anticancer Properties : Research indicates that derivatives of nitroanilines can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that this compound possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Mutagenicity Studies

The mutagenic potential of this compound has been assessed using the Ames test. Results showed:

  • Positive Mutagenicity : In strains TA98 and TA100 without metabolic activation.
  • Negative Mutagenicity : In strains TA1535 and TA1538 under similar conditions.

These findings indicate that while the compound may exhibit mutagenic properties in certain contexts, it is not universally mutagenic across all tested strains .

Case Studies

  • Anticancer Activity : A recent study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
  • Toxicological Assessment : An assessment of its toxicity revealed an LD50 value of approximately 2250 mg/kg in rats, indicating low to moderate acute toxicity . Further studies are required to fully understand its long-term effects and potential carcinogenicity.

Q & A

Q. Basic: What synthetic routes are most effective for preparing high-purity 3-Methoxy-5-nitroaniline?

Answer:
this compound is typically synthesized via nitration of 3-methoxyaniline. Controlled reaction conditions (e.g., nitric acid in sulfuric acid at 0–5°C) are critical to avoid over-nitration or ring sulfonation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .

Q. Basic: How can spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H NMR (DMSO-d₆): Expect signals at δ 7.8–8.1 ppm (aromatic protons adjacent to nitro group), δ 6.5–6.8 ppm (methoxy-adjacent protons), and δ 3.8 ppm (methoxy -OCH₃).
  • ¹³C NMR : Peaks for nitro-substituted carbons (~145 ppm) and methoxy carbon (~56 ppm).
  • FT-IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 169.06 .

Q. Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound in electrophilic substitution reactions?

Answer:
The nitro group deactivates the aromatic ring, directing incoming electrophiles to the meta position relative to itself (para to the methoxy group). Kinetic studies using bromination (Br₂ in acetic acid) show slower reaction rates compared to non-nitro analogs. Density Functional Theory (DFT) calculations can model charge distribution to predict regioselectivity .

Q. Advanced: What strategies resolve contradictions in solubility data for this compound across different solvents?

Answer:
Solubility discrepancies arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and HPLC (C18 column, methanol/water mobile phase) to detect impurities. For example, solubility in DMSO is ~25 mg/mL at 25°C, but impurities like 5-nitro isomers can reduce effective solubility by 10–15% .

Q. Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl and NaOH at 40°C for 48 hours). Monitor via UV-Vis (λmax ~320 nm) for nitro group decomposition.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at 2–8°C in amber vials to prevent photodegradation .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • Use PPE (nitrile gloves, lab coat, goggles) due to potential skin/eye irritation.
  • Avoid inhalation; work in a fume hood.
  • Dispose of waste via incineration (≥1000°C) to prevent nitro compound accumulation in the environment .

Q. Advanced: How can computational modeling predict the biological activity of this compound?

Answer:
Molecular docking (AutoDock Vina) against targets like cytochrome P450 or bacterial nitroreductases can predict binding affinity (ΔG ≤ -7 kcal/mol suggests strong interaction). Pair with in vitro assays (e.g., MIC tests against E. coli) to validate antimicrobial potential .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:
Nitro-containing byproducts (e.g., 3-Methoxy-4-nitroaniline) co-elute in HPLC. Use hyphenated techniques like LC-MS/MS (MRM mode) for selective detection. Limit of quantification (LOQ) can reach 0.1 μg/mL with a C18 column and 0.1% formic acid in acetonitrile/water .

Q. Basic: What are the key applications of this compound in materials science?

Answer:
The nitro and methoxy groups enable its use as a precursor for:

  • Conductive polymers : Oxidative polymerization yields polyaniline derivatives with tunable bandgaps.
  • Coordination complexes : Reacts with Cu(II) or Fe(III) to form metal-organic frameworks (MOFs) for catalytic applications .

Q. Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Answer:
The methoxy group’s electron-donating nature enhances oxidative addition in Suzuki-Miyaura reactions, while the nitro group’s steric hindrance reduces yields. Optimize using Pd(OAc)₂/XPhos catalyst and microwave-assisted heating (100°C, 30 min) for 70–80% yield .

Properties

IUPAC Name

3-methoxy-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWUXZLHDLNYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374861
Record name 3-methoxy-5-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-10-7
Record name 3-Methoxy-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxy-5-nitroaniline
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Record name 3-methoxy-5-nitroaniline
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Synthesis routes and methods

Procedure details

Sodium bicarbonate (5.62 g, 66.87 mmol) was added to a solution of sodium sulfide (5.5 g, 70.58 mmol) in deionized water (60 mL). When the sodium bicarbonate was completely dissolved, methanol (50 mL) was added, and the solution was cooled to 0° C. A precipitate formed, which was removed by filtration through a Celite pad. The filtered solution was added quickly to a solution of 3,5-dinitroanisole (7.36 g, 37.15 mmol) in methanol (50 mL). The resulting suspension was heated to reflux for 30 min and then the solution was concentrated in vacuo to remove methanol. The aqueous residue was poured into 200 mL of ice-water, and the resulting orange precipitate was collected by filtration. After air-drying, 3-methoxy-5-nitro-phenylamine (5.82 g, 93%) was obtained as light brown solid: ES(+)-HRMS m/e calculated for C7H8N2O3 (M+H)+ 169.0608, found 169.0608.
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.36 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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